![molecular formula C20H19N3O2 B4429698 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4429698.png)
3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that belongs to the class of indazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases, such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its broad range of biological activities. It can be used in various assays to investigate its potential as a therapeutic agent for different diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Furthermore, the compound's mechanism of action needs to be further elucidated to identify potential targets for drug development. Finally, the compound's pharmacokinetics and toxicity need to be thoroughly evaluated to assess its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry and drug discovery make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to identify its potential as a therapeutic agent for various diseases.
Scientific Research Applications
3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(4-methoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-16-12-10-14(11-13-16)21-20-19-17(8-5-9-18(19)24)23(22-20)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZSDOSAQLDACP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.